molecular formula C10H14N2O3 B12327660 (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B12327660
M. Wt: 210.23 g/mol
InChI Key: SFFMJPMEDLTPBT-XYOKQWHBSA-N
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Description

2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reductive amination with an appropriate amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological receptors, while the amino group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-dimethoxy-phenyl)-ethanol
  • 2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone

Uniqueness

2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the dimethoxyphenyl group with the oxime and amino functionalities makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(NZ)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H14N2O3/c1-14-9-4-3-7(5-10(9)15-2)8(6-11)12-13/h3-5,13H,6,11H2,1-2H3/b12-8+

InChI Key

SFFMJPMEDLTPBT-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/CN)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)CN)OC

Origin of Product

United States

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